BenchChemオンラインストアへようこそ!

(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

TRPM8 antagonist chiral building block stereochemical integrity

(3S)-2,3-Dihydro-1-benzofuran-3-amine hydrochloride (CAS 1459793-02-2) is a single-enantiomer (S-configuration) chiral amine building block featuring a rigid 2,3-dihydrobenzofuran core, supplied as the hydrochloride salt (C₈H₁₀ClNO, MW 171.62 Da). The compound belongs to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in medicinal chemistry for constructing bioactive molecules with defined three-dimensional geometry.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 1459793-02-2
Cat. No. B2750223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
CAS1459793-02-2
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)N.Cl
InChIInChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m1./s1
InChIKeyIVRJMBYBAPVRHB-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-2,3-Dihydro-1-benzofuran-3-amine Hydrochloride (CAS 1459793-02-2): Chiral Benzofuranamine Building Block for TRPM8-Targeted Drug Discovery


(3S)-2,3-Dihydro-1-benzofuran-3-amine hydrochloride (CAS 1459793-02-2) is a single-enantiomer (S-configuration) chiral amine building block featuring a rigid 2,3-dihydrobenzofuran core, supplied as the hydrochloride salt (C₈H₁₀ClNO, MW 171.62 Da) . The compound belongs to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in medicinal chemistry for constructing bioactive molecules with defined three-dimensional geometry [1]. Its primary documented role is as a key synthetic intermediate in the preparation of α-substituted glycine amide and α-phenylglycinamide TRPM8 antagonists — including the clinical-stage candidates KPR-2579 and compound 13x — where the absolute (S)-stereochemistry at the C3 position is essential for downstream target engagement [2].

Why (3S)-2,3-Dihydro-1-benzofuran-3-amine Hydrochloride Cannot Be Replaced by Racemic Mixtures, the (3R)-Enantiomer, or the Free Base


Substituting this specific compound with its racemic mixture (CAS 109926-35-4), the opposite (3R)-enantiomer hydrochloride (CAS 1810074-72-6), or the free base form (CAS 1228569-93-4) carries distinct risks for drug discovery programs targeting TRPM8 and other stereochemically sensitive receptors. The (S)-absolute configuration at C3 is not a general preference but a structural requirement enforced by the downstream pharmacophore: both the KPR-2579 series and the N-acyl-N-indanyl-α-phenylglycinamide series explicitly used the (S)-enantiomer hydrochloride as the starting material, and the resulting diastereomeric products would diverge in binding affinity if derived from the (R)-enantiomer [1][2]. Furthermore, the hydrochloride salt form is the species directly employed in the published patent experimental protocols; procurement of the free base introduces an additional salt-formation step, with attendant yield loss and stoichiometric uncertainty [1]. The racemic free base (CAS 109926-35-4) is typically supplied as a liquid with 97% purity, lacking the batch-specific chiral HPLC certification and solid-state handling advantages of the crystalline hydrochloride salt .

(3S)-2,3-Dihydro-1-benzofuran-3-amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: Documented Requirement of (S)-Configuration in Two Independent TRPM8 Antagonist Lead Series vs. (3R)-Enantiomer and Racemate

The (S)-enantiomer hydrochloride (CAS 1459793-02-2) is explicitly cited as the starting material in two independently published TRPM8 antagonist programs — the KPR-2579 (α-phenylglycinamide) series and the N-acyl-N-indanyl-α-phenylglycinamide (compound 13x) series — whereas neither the (3R)-enantiomer hydrochloride (CAS 1810074-72-6) nor the racemic mixture (CAS 109926-35-4 or CAS 860689-81-2) is cited in any TRPM8 antagonist patent or peer-reviewed publication retrieved [1][2]. The downstream compounds KPR-2579 achieved IC₅₀ values of 80 nM (human TRPM8) and 89 nM (rat TRPM8) with >375-fold selectivity over hTRPA1, hTRPV1, and hTRPV4, and compound 13x demonstrated in vivo efficacy against icilin-induced wet-dog shakes and cold-induced frequent voiding in rats with a wide safety margin [3]. Because the absolute stereochemistry at C3 is carried through to the final α-phenylglycinamide diastereomer, procurement of the incorrect enantiomer would yield a diastereomeric product with unvalidated — and likely absent — TRPM8 pharmacology.

TRPM8 antagonist chiral building block stereochemical integrity α-phenylglycinamide

Salt Form Identity: Hydrochloride Salt (MW 171.62) vs. Free Base (MW 135.16) — Implications for Synthetic Protocol Fidelity

The hydrochloride salt form (CAS 1459793-02-2, MW 171.62 Da, solid) differs from the free base (CAS 1228569-93-4, MW 135.16 Da, typically solid) in both molecular weight and physical form . The patent experimental protocols for TRPM8 antagonists explicitly employ the hydrochloride salt directly, not the free base [1]. Using the free base would require stoichiometric adjustment (1.0 eq free base = 0.787 g of HCl salt by mass) and an additional salt-formation step whose yield and purity must be validated, introducing process variability not present when the hydrochloride is procured directly. The hydrochloride salt also offers superior long-term storage stability as a crystalline solid compared to the free base amine, which is more prone to oxidation and carbonate formation upon atmospheric exposure; this is a class-level property of arylalkylamine hydrochlorides .

hydrochloride salt free base synthetic intermediate weighing accuracy

Purity Specifications and Batch-Level QC Documentation: 97% with NMR/HPLC/GC vs. Uncertified Racemic Alternatives

Commercial suppliers of (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1459793-02-2) offer purity specifications of 97% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates) or 95% (AKSci) . In contrast, the racemic free base (CAS 109926-35-4) is typically supplied as a liquid at 97% purity without chiral purity certification , and the racemic HCl salt (CAS 860689-81-2) at 98% chemical purity but again without enantiomeric composition data . For the single-enantiomer (S)-product, the critical differentiator is not merely chemical purity but stereochemical integrity: the InChI key stereochemical descriptor (/t7-;/m1./s1) confirms the (S)-configuration, and chiral HPLC verification is available upon request from major vendors . The racemic alternatives are fundamentally incapable of providing enantiomerically pure material without additional chiral resolution, which would negate any procurement cost savings.

purity specification batch QC HPLC certification enantiomeric purity

Documented In Vivo Pharmacological Traction of Downstream Products: KPR-2579 and Compound 13x In Vivo Efficacy Data

While the building block itself is not a drug candidate, the downstream compounds derived from (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride have demonstrated quantifiable in vivo efficacy. KPR-2579 (derived via this chiral intermediate) suppressed icilin-induced wet-dog shakes (WDS) in female rats by 31%, 73%, and 100% at oral doses of 1, 3, and 10 mg/kg respectively, and reduced distension-induced rhythmic bladder contraction by 70% and 89% at intravenous doses of 0.1 and 0.3 mg/kg in male rats [1]. The optimized follow-up compound 13x (also derived from CAS 1459793-02-2) exhibited potent inhibition against both icilin-induced WDS and cold-induced frequent voiding in rats with a wide safety margin against CYP3A4 induction and convulsion [2]. No comparable in vivo pharmacology has been reported for compounds derived from the (3R)-enantiomer or racemic starting material in the TRPM8 field.

in vivo efficacy TRPM8 antagonist wet-dog shake model overactive bladder

Optimal Procurement and Application Scenarios for (3S)-2,3-Dihydro-1-benzofuran-3-amine Hydrochloride (CAS 1459793-02-2)


TRPM8 Antagonist Lead Optimization: Synthesis of α-Phenylglycinamide and α-Substituted Glycine Amide Derivatives

This compound is the required chiral amine building block for constructing the (S)-configured α-phenylglycinamide core of KPR-2579-class TRPM8 antagonists. The synthetic route, as described in WO2014181788 and Bioorg. Med. Chem. (2017, 2021), involves direct coupling of the hydrochloride salt with α-substituted glycine or phenylglycine intermediates . Procurement of CAS 1459793-02-2 with documented 97% purity and batch-level QC (NMR, HPLC, GC) ensures synthetic reproducibility and SAR continuity with published lead compounds that have achieved IC₅₀ values of 80-89 nM at human TRPM8 and dose-dependent in vivo efficacy in rat models of overactive bladder .

Stereochemistry-Dependent CNS and Pain Target Programs Requiring Chiral Benzofuranamine Scaffolds

The (3S)-2,3-dihydrobenzofuran-3-amine core serves as a conformationally constrained chiral amine for constructing CNS-active molecules where the absolute stereochemistry at the C3 position governs receptor binding. The EP 0149077 patent family established this scaffold class for (3-aryl-2,3-dihydrobenzofuran-3-yl)alkylamines with antidepressant and analgesic activity [1]. For programs exploring TRPM8, 5-HT2C, melatonin MT1/MT2, or MAO-B targets, the single-enantiomer hydrochloride provides a defined starting point that avoids the confounding biological data interpretation inherent to racemic or opposite-enantiomer starting materials [2].

Medicinal Chemistry Library Synthesis Requiring Enantiopure Benzofuran-3-amine Building Blocks with Validated QC Documentation

For parallel synthesis or DNA-encoded library (DEL) construction where stereochemical fidelity must be maintained across hundreds to thousands of compounds, CAS 1459793-02-2 offers batch-level QC documentation (including chiral HPLC verification) that racemic alternatives cannot provide . The crystalline solid form facilitates automated weighing and dispensing in high-throughput synthesis workflows, an advantage over the liquid racemic free base (CAS 109926-35-4), which requires volumetric handling and introduces greater dispensing error at sub-milligram scales .

GLP Radioligand Synthesis and Pharmacological Tool Compound Preparation

For programs synthesizing tritiated or ¹⁴C-labeled TRPM8 antagonist tool compounds for receptor occupancy and autoradiography studies, procurement of the single-enantiomer hydrochloride ensures that the radiolabeled product maintains the defined (S)-stereochemistry required for specific binding. The 97% chemical purity with documented impurity profiles reduces the risk of radioactive impurities that complicate autoradiographic quantification . The racemic mixture would yield a radioligand with 50% inactive (R)-enantiomer, halving the effective specific activity and introducing nonspecific binding artifacts [2].

Quote Request

Request a Quote for (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.